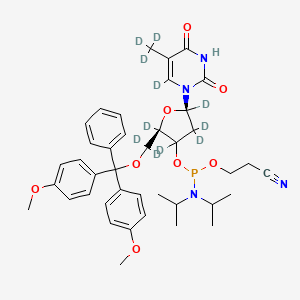
2,4-Dichloropyrimidine-d2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloropyrimidine-d2 is a deuterium-labeled derivative of 2,4-Dichloropyrimidine. This compound is primarily used in scientific research as a sensitizer and is known for its applications in various chemical reactions and synthetic processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,4-Dichloropyrimidine-d2 is synthesized by the chlorination of uracil. The process involves adding uracil, phosphorus trichloride, and xylene amine into a reaction pot, heating to 130°C, and refluxing for about 45 minutes. The mixture is then slightly cooled and placed in crushed ice, resulting in the precipitation of a purple solid. This solid is filtered while hot, washed with ice water, and vacuum dried. The crude product is decolorized with petroleum ether and recrystallized to obtain 2,4-Dichloropyrimidine .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques and automated systems to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Dichloropyrimidine-d2 undergoes various chemical reactions, including substitution reactions. It is known for its effective one-pot, regioselective double Suzuki coupling reaction, which yields diarylated pyrimidines .
Common Reagents and Conditions: The common reagents used in these reactions include N-substituted cyclic amines, triethylamine, and cesium carbonate. The reactions are typically carried out in alcoholic solvent mixtures, which afford greater reactivity and lower temperatures compared to polar aprotic solvents .
Major Products Formed: The major products formed from these reactions include 2-amino-4-chloropyrimidines and 4-amino-2-chloropyrimidines. These products are valuable intermediates in the synthesis of medicinally important compounds .
Aplicaciones Científicas De Investigación
2,4-Dichloropyrimidine-d2 is widely used in scientific research due to its role as a sensitizer. It is employed in the synthesis of medicinally important compounds, such as 4-aryl-5-pyrimidinylimidazoles. The compound’s ability to undergo regioselective double Suzuki coupling reactions makes it a valuable tool in organic synthesis .
In biology and medicine, this compound is used to study the mechanisms of action of various drugs and to develop new therapeutic agents. Its applications extend to the industrial sector, where it is used in the production of pharmaceuticals and other chemical products .
Mecanismo De Acción
The mechanism of action of 2,4-Dichloropyrimidine-d2 involves its role as a sensitizer. It participates in nucleophilic aromatic substitution reactions, where it displaces the chlorine atoms at positions 2 and 4 of the pyrimidine ring. This reaction is facilitated by the presence of electron-donating groups and suitable reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds:
- 2,4-Dichloropyrimidine
- 2,6-Dichloropyrimidine
- 2,4-Dichloropyridine
- 2,6-Dichloropyridine
Uniqueness: 2,4-Dichloropyrimidine-d2 is unique due to its deuterium labeling, which makes it particularly useful in isotopic labeling studies. This labeling allows researchers to track the compound’s behavior in various chemical and biological systems, providing valuable insights into reaction mechanisms and metabolic pathways .
Propiedades
Fórmula molecular |
C4H2Cl2N2 |
|---|---|
Peso molecular |
150.99 g/mol |
Nombre IUPAC |
2,4-dichloro-5,6-dideuteriopyrimidine |
InChI |
InChI=1S/C4H2Cl2N2/c5-3-1-2-7-4(6)8-3/h1-2H/i1D,2D |
Clave InChI |
BTTNYQZNBZNDOR-QDNHWIQGSA-N |
SMILES isomérico |
[2H]C1=C(N=C(N=C1Cl)Cl)[2H] |
SMILES canónico |
C1=CN=C(N=C1Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![sodium;(5R)-6-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B15136938.png)








![3-[(3-anilino-3-oxopropyl)-octylamino]-N-phenylpropanamide](/img/structure/B15136987.png)




